molecular formula C32H50N8O7 B571141 H-His-Leu-Pro-Pro-Pro-Val-OH CAS No. 121305-29-1

H-His-Leu-Pro-Pro-Pro-Val-OH

Cat. No.: B571141
CAS No.: 121305-29-1
M. Wt: 658.801
InChI Key: MXOJIRCLJBFUPT-FRSCJGFNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

H-His-Leu-Pro-Pro-Pro-Val-OH is a peptide compound composed of the amino acids histidine, leucine, proline, and valine Peptides like this compound are short chains of amino acids linked by peptide bonds and play crucial roles in various biological processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-His-Leu-Pro-Pro-Pro-Val-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling Reaction: Each amino acid is activated and coupled to the resin-bound peptide chain.

    Deprotection: The protecting groups on the amino acids are removed to allow for the next coupling reaction.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are used to streamline the process, ensuring high purity and yield. The use of high-performance liquid chromatography (HPLC) is common for purification.

Chemical Reactions Analysis

Types of Reactions

H-His-Leu-Pro-Pro-Pro-Val-OH can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the histidine residue, affecting the peptide’s properties.

    Reduction: Reduction reactions can be used to modify disulfide bonds if present.

    Substitution: Amino acid residues can be substituted to create analogs with different properties.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide or other peroxides.

    Reducing Agents: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution Reagents: Various amino acid derivatives.

Major Products Formed

The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation of histidine can lead to the formation of 2-oxo-histidine.

Scientific Research Applications

H-His-Leu-Pro-Pro-Pro-Val-OH has a wide range of applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

    Biology: Investigated for its role in cellular signaling and protein interactions.

    Medicine: Potential therapeutic applications, including as a drug delivery vehicle or in the development of peptide-based drugs.

    Industry: Utilized in the production of peptide-based materials and as a standard in analytical techniques.

Mechanism of Action

The mechanism of action of H-His-Leu-Pro-Pro-Pro-Val-OH involves its interaction with specific molecular targets, such as receptors or enzymes. The peptide can modulate biological pathways by binding to these targets, leading to changes in cellular functions. The exact pathways and targets depend on the specific application and context in which the peptide is used.

Comparison with Similar Compounds

Similar Compounds

    H-His-Leu-Pro-Pro-Pro-Val-His-Leu-Pro-Pro-Pro-Val-OH: A longer peptide with similar amino acid composition.

    Cyclo(Pro-Pro-Phe-Phe): A cyclic peptide with different structural properties.

Uniqueness

H-His-Leu-Pro-Pro-Pro-Val-OH is unique due to its specific sequence and structure, which confer distinct biological activities and potential applications. Its relatively short length and specific amino acid composition make it a valuable tool in various research fields.

Properties

IUPAC Name

(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H50N8O7/c1-18(2)14-22(36-27(41)21(33)15-20-16-34-17-35-20)29(43)39-12-6-9-24(39)31(45)40-13-7-10-25(40)30(44)38-11-5-8-23(38)28(42)37-26(19(3)4)32(46)47/h16-19,21-26H,5-15,33H2,1-4H3,(H,34,35)(H,36,41)(H,37,42)(H,46,47)/t21-,22-,23-,24-,25-,26-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXOJIRCLJBFUPT-FRSCJGFNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)N1CCCC1C(=O)N2CCCC2C(=O)N3CCCC3C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CC4=CN=CN4)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)N3CCC[C@H]3C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CC4=CN=CN4)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H50N8O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

658.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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